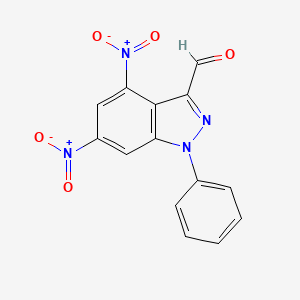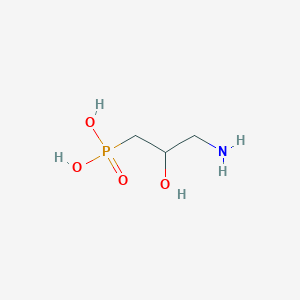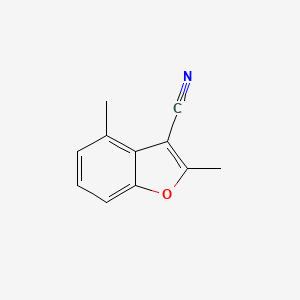![molecular formula C21H11NS B14220828 2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-36-7](/img/structure/B14220828.png)
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound that features a complex structure with multiple functional groups, including a thiophene ring, ethynyl linkages, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves palladium-catalyzed coupling reactions, such as the Sonogashira coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds under mild conditions. The general synthetic route involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl groups under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:
Organic Electronics: It can be used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Its structural features make it a candidate for drug discovery and development, particularly in targeting specific biological pathways.
Materials Science: The compound’s unique electronic properties are useful in the development of advanced materials for sensors and other devices.
Mécanisme D'action
The mechanism of action of 2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile depends on its application. In organic electronics, its conjugated system allows for efficient charge transport. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would vary based on the specific context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: Another compound with a thiophene ring and ethynyl linkages.
4-thieno[3,2-b]thiophen-3-ylbenzonitrile: Features a similar benzonitrile moiety and thiophene ring.
Uniqueness
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
Propriétés
Numéro CAS |
823227-36-7 |
|---|---|
Formule moléculaire |
C21H11NS |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
2-[2-[2-(2-thiophen-3-ylethynyl)phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C21H11NS/c22-15-21-8-4-3-7-20(21)12-11-19-6-2-1-5-18(19)10-9-17-13-14-23-16-17/h1-8,13-14,16H |
Clé InChI |
ZLIUGCQOVLZMTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC2=CSC=C2)C#CC3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




silane](/img/structure/B14220766.png)
![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)


![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)


![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
